N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of these compounds involved the identification of a new ether-based scaffold and a novel sulfone-based head group . This led to the creation of a potent and selective GIRK1/2 activator .科学的研究の応用
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
- Research Findings :
Chemical Probes and Drug Discovery
- Research Implications :
Sulfone-Based Scaffold Exploration
作用機序
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide, also known as N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-(propan-2-yloxy)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. The activation of these channels results in the inward rectification of potassium ions, which can lead to hyperpolarization of the cell membrane and a decrease in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion flow across the cell membrane . This can influence various physiological processes where GIRK channels play a role, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compounds in the same series displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to the hyperpolarization of the cell membrane and a decrease in cell excitability . This can result in various molecular and cellular effects depending on the specific cell type and the physiological context.
特性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)20-14-5-3-13(4-6-14)15(17)16-9-12-7-8-21(18,19)10-12/h3-6,11-12H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHKDRYWDREZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-isopropoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。